molecular formula C11H13NO4 B14473837 Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- CAS No. 67319-86-2

Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-

Cat. No.: B14473837
CAS No.: 67319-86-2
M. Wt: 223.22 g/mol
InChI Key: RRUYXZMZVGPLJM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- is an organic compound that belongs to the class of carboxylic acids. It features a benzene ring with a carboxyl group and a propylamino carbonyl group attached to it. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- typically involves the reaction of benzoic acid with propylamine and a carbonylating agent. One common method is the reaction of benzoic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a carbonylating agent like phosgene. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization and distillation to achieve high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. Its effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.

    Propylamine: An amine with a propyl group attached to an amino group.

    Phosgene: A carbonylating agent used in the synthesis of various organic compounds.

Uniqueness

Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

67319-86-2

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-(propylcarbamoyloxy)benzoic acid

InChI

InChI=1S/C11H13NO4/c1-2-6-12-11(15)16-9-5-3-4-8(7-9)10(13)14/h3-5,7H,2,6H2,1H3,(H,12,15)(H,13,14)

InChI Key

RRUYXZMZVGPLJM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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